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molecular formula C8H13NO2 B172675 Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate CAS No. 119102-22-6

Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate

Cat. No. B172675
M. Wt: 155.19 g/mol
InChI Key: NHXCMSNCBQRPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367696B2

Procedure details

To a solution of 1-benzyl-1-azoniabicyclo[2.2.1]heptane-4-carboxylate (3.25 g) in MeOH was added 10% Pd carbon with a 50% hydration (650 mg), followed by stirring at room temperature for 5 hours under a hydrogen atmosphere of 3 atm. The reaction mixture was filtered through Celite and the filtrate was concentrated. The residue was dissolved in MeOH and added with sulfuric acid (3 mL), followed by heating under reflux for 1 hour. The reaction mixture was neutralized with an aqueous K2CO3 solution and extracted with EtOAc. The organic layer was washed with water and brine in this order, dried over MgSO4, and then concentrated under reduced pressure. The residue was purified by medium-pressure preparative liquid chromatography (silica gel, YAMAZEN YFLC WPrep2XY, CHCl3: MeOH: 28% aqueous ammonia) to obtain methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate (890 mg) as a colorless oily substance.
Name
1-benzyl-1-azoniabicyclo[2.2.1]heptane-4-carboxylate
Quantity
3.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N+:8]12[CH2:14][C:11]([C:15]([O-:17])=[O:16])([CH2:12][CH2:13]1)[CH2:10][CH2:9]2)C1C=CC=CC=1.[CH3:18]O>[Pd].[C]>[N:8]12[CH2:14][C:11]([C:15]([O:17][CH3:18])=[O:16])([CH2:12][CH2:13]1)[CH2:10][CH2:9]2 |f:2.3|

Inputs

Step One
Name
1-benzyl-1-azoniabicyclo[2.2.1]heptane-4-carboxylate
Quantity
3.25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)[N+]12CCC(CC1)(C2)C(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd].[C]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 5 hours under a hydrogen atmosphere of 3 atm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH
ADDITION
Type
ADDITION
Details
added with sulfuric acid (3 mL)
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water and brine in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by medium-pressure preparative liquid chromatography (silica gel, YAMAZEN YFLC WPrep2XY, CHCl3: MeOH: 28% aqueous ammonia)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N12CCC(CC1)(C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 890 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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